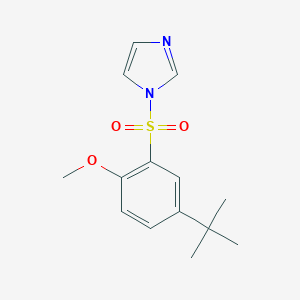
1-(5-Tert-butyl-2-methoxyphenyl)sulfonylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tert-butyl-2-methoxyphenyl)sulfonylimidazole is an organic compound that belongs to the class of sulfonylimidazoles. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, with a tert-butyl and methoxy substituent on the phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylimidazole typically involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with imidazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(5-Tert-butyl-2-methoxyphenyl)sulfonylimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfoxide or thiol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Tert-butyl-2-methoxyphenyl)sulfonylimidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs with sulfonylimidazole moieties.
Industry: It finds applications in the development of new materials, such as polymers and coatings, where its structural properties can impart desirable characteristics.
Mechanism of Action
The mechanism by which 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylimidazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in π-π stacking interactions and coordinate with metal ions, further influencing its biological activity.
Comparison with Similar Compounds
Similar compounds to 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylimidazole include other sulfonylimidazoles with different substituents on the phenyl ring. For example:
1-(4-Methylphenyl)sulfonylimidazole: This compound has a methyl group instead of a tert-butyl group, which can affect its reactivity and biological activity.
1-(4-Methoxyphenyl)sulfonylimidazole: The presence of a methoxy group in a different position can lead to variations in chemical behavior and applications.
1-(4-Chlorophenyl)sulfonylimidazole:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-14(2,3)11-5-6-12(19-4)13(9-11)20(17,18)16-8-7-15-10-16/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMWGCPGXIVTEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
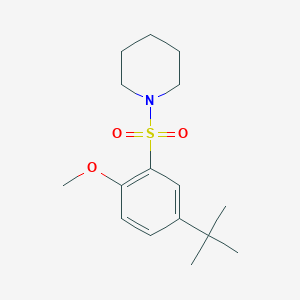
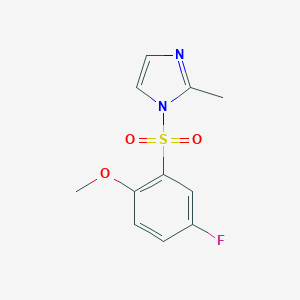
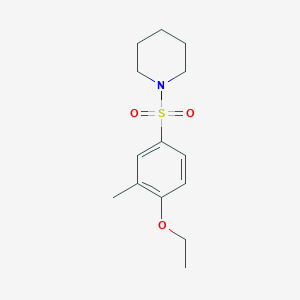
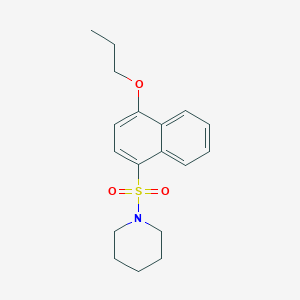
![(3-Pyridylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B351897.png)
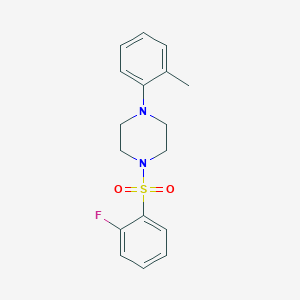
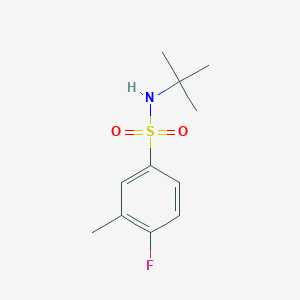
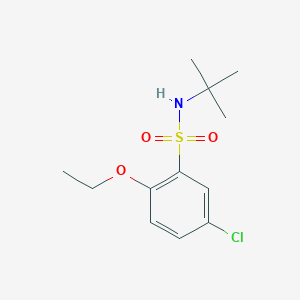
amine](/img/structure/B351902.png)
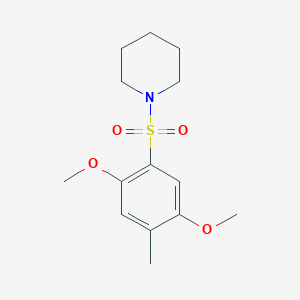
![4-Bromo-1-ethoxy-2-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B351914.png)
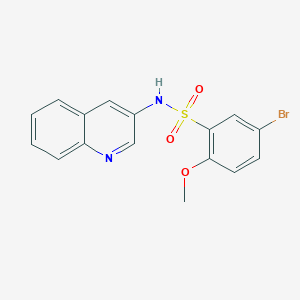
![3,5-dimethyl-1-[(6-methylnaphthalen-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B351925.png)
![1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351927.png)
